Ethyl 4-(3-[2-(2-fluorophenyl)ethyl]-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate
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Overview
Description
- Its chemical structure consists of a benzoate moiety (derived from benzoic acid) linked to an ethyl ester group.
- The compound exhibits interesting pharmacological properties, making it relevant for further exploration.
Ethyl 4-(3-[2-(2-fluorophenyl)ethyl]-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate: , is a complex organic compound.
Preparation Methods
- The synthetic route to prepare this compound involves several steps, with the synthesis of the oxazole rings being crucial.
- Starting materials include commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone.
- The overall yield of the target compound is approximately 32%.
Chemical Reactions Analysis
Reactions: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions can yield derivatives with modified functional groups or side chains.
Scientific Research Applications
Chemistry: The compound’s unique structure may inspire new synthetic methodologies or ligand design.
Biology: It could serve as a probe for studying biological processes or as a potential drug lead.
Medicine: Investigate its pharmacological effects, bioavailability, and toxicity.
Industry: Explore applications in materials science or catalysis.
Mechanism of Action
- The compound likely interacts with specific molecular targets or pathways.
- Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds: While I don’t have specific names, you can compare this compound with related structures based on functional groups, substituents, and pharmacological properties.
Uniqueness: Highlight its distinctive features, such as the combination of oxazole rings and the benzoate moiety.
Remember that this compound’s potential lies in its versatility and intriguing structure. Researchers can explore its applications across various scientific domains.
Properties
Molecular Formula |
C29H28FN3O5S |
---|---|
Molecular Weight |
549.6 g/mol |
IUPAC Name |
ethyl 4-[3-[2-(2-fluorophenyl)ethyl]-4-[2-(4-methoxyanilino)-2-oxoethyl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate |
InChI |
InChI=1S/C29H28FN3O5S/c1-3-38-28(36)20-8-12-22(13-9-20)33-27(35)25(18-26(34)31-21-10-14-23(37-2)15-11-21)32(29(33)39)17-16-19-6-4-5-7-24(19)30/h4-15,25H,3,16-18H2,1-2H3,(H,31,34) |
InChI Key |
IVXQBNZAGGPGFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC=CC=C3F)CC(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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